molecular formula C14H20BNO2 B2888615 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 857934-96-4

3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B2888615
CAS No.: 857934-96-4
M. Wt: 245.13
InChI Key: ZHVUFETWFCHHNC-UHFFFAOYSA-N
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Description

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Mechanism of Action

Target of Action

Compounds with similar structures, such as allylboronic acid pinacol ester , are known to act as nucleophiles in the catalytic allylation of simple ketoimines .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of carbon-carbon bonds. It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions and olefin metathesis . These reactions are fundamental in organic chemistry and are involved in the synthesis of many complex organic compounds.

Action Environment

The efficacy and stability of 3-Allyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability.

Properties

IUPAC Name

3-prop-2-enyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-6-7-11-8-12(10-16-9-11)15-17-13(2,3)14(4,5)18-15/h6,8-10H,1,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVUFETWFCHHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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